3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde
Description
Historical Context of Imidazo[1,5-a]pyridine Derivatives
The development of imidazo[1,5-a]pyridine chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds that began in the mid-19th century. The foundational work in pyridine chemistry, pioneered by Thomas Anderson in 1849 when he isolated pyridine from animal bone oil, established the groundwork for understanding nitrogen-containing aromatic systems. Anderson's discovery of this "colorless liquid with unpleasant odor" and his subsequent isolation of pure pyridine two years later marked the beginning of systematic heterocyclic chemistry research. The naming convention itself reflects the compound's fiery nature, as Anderson derived "pyridine" from the Greek word "pyr" meaning fire, adding the suffix "idine" to indicate a cyclic compound containing a nitrogen atom.
The structural elucidation of pyridine derivatives required several decades of intensive research. Wilhelm Körner in 1869 and James Dewar in 1871 made crucial contributions by suggesting that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This foundational understanding was experimentally confirmed when pyridine was successfully reduced to piperidine using sodium in ethanol, validating the proposed structural relationship. The first synthetic breakthrough occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine.
The specific development of imidazo[1,5-a]pyridine derivatives emerged from the broader context of fused heterocyclic chemistry. The first synthesis of an imidazo[1,5-a]pyridine compound was accomplished by Bower and Ramage in 1955, who formylated 2-aminomethylpyridine using Friedel-Crafts methodology. This pioneering work established the foundational synthetic approach that would later evolve into more sophisticated methodologies. Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives, described in 1881, provided the theoretical framework for understanding the reactivity patterns of nitrogen-containing heterocycles. Hantzsch's methodology typically employed a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, first producing a double hydrogenated pyridine that was subsequently oxidized to the corresponding pyridine derivative.
The industrial significance of these compounds became apparent when Aleksei Chichibabin invented his pyridine synthesis reaction in 1924, which revolutionized the field by providing access to pyridine derivatives using inexpensive reagents. The Chichibabin synthesis involved condensation reactions of aldehydes, ketones, and alpha,beta-unsaturated carbonyl compounds in ammonia or ammonia derivatives, though yields remained modest at approximately 30 percent. This methodology underpinned several industrial routes and demonstrated the practical importance of nitrogen-containing heterocyclic compounds in large-scale synthesis.
Significance of 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde in Heterocyclic Chemistry
This compound occupies a unique position within the broader family of imidazo[1,5-a]pyridine derivatives due to its distinctive structural features and functional versatility. The compound, characterized by the molecular formula C₁₅H₁₂N₂O and molecular weight of 236.27 grams per mole, represents a sophisticated heterocyclic architecture that combines multiple reactive centers within a single molecular framework. The presence of both benzyl and aldehyde substituents on the imidazo[1,5-a]pyridine core creates a molecule with exceptional synthetic utility and diverse chemical reactivity patterns.
The structural significance of this compound lies in its ability to serve as a multifunctional building block in synthetic chemistry. The aldehyde functionality at the 1-position provides a highly reactive electrophilic center that readily participates in condensation reactions, nucleophilic additions, and oxidation-reduction processes. Simultaneously, the benzyl group at the 3-position introduces aromatic character and potential for further functionalization through electrophilic aromatic substitution or benzylic oxidation reactions. This dual functionality makes the compound particularly valuable for constructing complex molecular architectures through sequential synthetic transformations.
The imidazo[1,5-a]pyridine core itself contributes to the compound's significance through its unique electronic properties and coordination capabilities. The fused ring system combines the electron-rich character of the imidazole ring with the electron-deficient nature of the pyridine ring, creating a polarized molecular framework with distinctive reactivity patterns. This electronic complementarity enables the compound to participate in both electron-rich and electron-poor reaction manifolds, expanding its synthetic utility across diverse chemical transformations.
Research has demonstrated that imidazo[1,5-a]pyridine derivatives, including this compound, exhibit remarkable stability under various reaction conditions while maintaining sufficient reactivity for synthetic elaboration. This balance between stability and reactivity makes these compounds particularly attractive for pharmaceutical development, where structural integrity during biological evaluation is crucial. The compound's ability to serve as a key intermediate in pharmaceutical synthesis has been specifically documented, particularly in the development of agents targeting neurological disorders.
The photophysical properties of this compound contribute significantly to its importance in materials science applications. The extended conjugated system created by the fused heterocyclic core and aromatic substituents generates unique electronic properties that are valuable for developing organic light-emitting diodes and other optoelectronic devices. These applications leverage the compound's ability to exhibit controlled luminescence and charge transport properties, making it a valuable component in advanced materials research.
Overview of Current Research Landscape
Contemporary research in this compound chemistry encompasses several interconnected areas that reflect the compound's versatility and practical importance. Current synthetic methodologies focus on developing more efficient and environmentally sustainable routes to access this valuable building block, with particular emphasis on metal-free synthetic approaches and green chemistry principles.
Recent advances in synthesis have introduced innovative methodologies that significantly improve access to imidazo[1,5-a]pyridine derivatives. The development of iodine-mediated carbon-hydrogen amination reactions has emerged as a particularly promising approach, enabling the construction of these heterocyclic systems through direct functionalization of carbon-hydrogen bonds. This methodology employs molecular iodine in the presence of sodium acetate to promote oxidative annulations of readily available substrates, producing various imidazo[1,5-a]pyridine derivatives efficiently in one-pot synthetic sequences. The operational simplicity of these reactions and their scalability to gram quantities make them particularly attractive for practical applications.
Strategic methodologies for efficient synthesis have evolved to incorporate bismuth-catalyzed intermolecular Ritter-type reactions, representing a significant advancement in heterocyclic synthesis. These reactions typically employ bismuth triflate as a catalyst in combination with para-toluenesulfonic acid, enabling the construction of imidazo[1,5-a]pyridine frameworks through controlled cyclization processes. The reactions are conducted at elevated temperatures in sealed reaction vessels, with reaction mixtures typically stirred at 150 degrees Celsius overnight to ensure complete conversion. Upon completion, standard workup procedures involving sodium bicarbonate quenching and ethyl acetate extraction provide access to the desired products following purification by silica gel column chromatography.
The application landscape for this compound continues to expand across multiple research domains. In pharmaceutical development, the compound serves as a versatile intermediate for synthesizing agents targeting neurological disorders, leveraging the unique pharmacological properties associated with the imidazo[1,5-a]pyridine scaffold. The structural framework provides opportunities for modulating biological activity through systematic modification of the benzyl and aldehyde substituents, enabling structure-activity relationship studies that guide drug optimization efforts.
Materials science applications have emerged as a particularly active research area, with this compound finding utility in developing organic light-emitting diodes and related optoelectronic devices. The compound's electronic properties, arising from its extended conjugated system and donor-acceptor characteristics, make it suitable for applications requiring controlled charge transport and luminescence behavior. Research in this area focuses on understanding the relationship between molecular structure and photophysical properties, enabling the rational design of materials with tailored electronic characteristics.
Fluorescent probe development represents another significant application area, where the compound's inherent luminescence properties are exploited for bioimaging applications. The ability to visualize biological processes at the cellular level using fluorescent markers has driven considerable interest in developing probes based on the imidazo[1,5-a]pyridine scaffold. Current research investigates the compound's potential for creating selective fluorescent probes that can distinguish between different cellular environments or respond to specific biological stimuli.
The coordination chemistry of this compound has attracted attention due to the compound's ability to serve as a ligand for transition metal complexes. Recent studies have demonstrated the synthesis and characterization of palladium and platinum complexes incorporating related imidazo[1,5-a]pyridine ligands, revealing their potential for catalytic applications and materials science. These complexes exhibit interesting structural features and electronic properties that make them suitable for various technological applications, including catalysis and electronic materials.
Current research trends emphasize the development of sustainable synthetic methodologies that minimize environmental impact while maximizing synthetic efficiency. Metal-free synthetic approaches have gained prominence as researchers seek to eliminate toxic metal catalysts and reduce waste generation. These methodologies often employ readily available starting materials and mild reaction conditions, making them more suitable for large-scale applications and industrial implementation.
Properties
IUPAC Name |
3-benzylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-14-8-4-5-9-17(14)15(16-13)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZCUFHLYCUUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C3N2C=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651611 | |
| Record name | 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-91-5 | |
| Record name | 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate
A recent and efficient approach utilizes a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in the presence of para-toluenesulfonic acid monohydrate (p-TsOH·H2O). This method converts benzylic alcohols into benzylic carbocations, which then react with nitrile nucleophiles to form nitrilium ions. Intramolecular cyclization with the pyridine ring and subsequent rearomatization yields the imidazo[1,5-a]pyridine core bearing the benzyl substituent and formyl group.
-
- Solvent: 1,2-dichloroethane (DCE), 0.3 M concentration
- Catalyst: Bi(OTf)3 (5 mol %)
- Acid: p-TsOH·H2O (7.5 equivalents)
- Nitrile: Acetonitrile (15 equivalents)
- Temperature: 150 °C
- Time: Overnight (approximately 16 hours)
- Workup: Quenching with saturated NaHCO3, extraction with ethyl acetate, drying, and purification by silica gel chromatography
Yields : Moderate to excellent yields ranging from 33% to 95%, depending on substrate variations. For example, substrates with hydroxyl and bromine substituents gave yields of 75–86%, while naphthalenenitrile derivatives reached up to 95% yield.
| Parameter | Details |
|---|---|
| Catalyst | Bismuth(III) trifluoromethanesulfonate (5 mol %) |
| Acid | para-Toluenesulfonic acid monohydrate (7.5 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Nitrile | Acetonitrile (15 equiv) |
| Temperature | 150 °C |
| Reaction Time | Overnight (~16 h) |
| Typical Yield Range | 33% to 95% |
Mechanistic insight : The benzylic alcohol is activated by Bi(OTf)3 to form a carbocation intermediate. This carbocation undergoes nucleophilic attack by the nitrile, forming a nitrilium ion, which cyclizes intramolecularly with the pyridine nitrogen, followed by rearomatization to yield the product.
Oxidative Condensation–Cyclization Using Elemental Sulfur
Another method involves the oxidative condensation and cyclization of aryl-2-pyridylmethylamines with aldehydes in the presence of elemental sulfur as an oxidant. This catalyst-free reaction proceeds under mild conditions and yields various 1,3-diarylated imidazo[1,5-a]pyridines.
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- Reagents: Aryl-2-pyridylmethylamines and aldehydes
- Oxidant: Elemental sulfur (stoichiometric amount)
- No additional catalyst required
- Reaction environment: Typically mild, solvent and temperature conditions optimized per substrate
Yields and properties : Good to high yields of diarylated imidazo[1,5-a]pyridines, with products exhibiting fluorescence in the 454–524 nm range. This method is more suited for diarylated derivatives but demonstrates the versatility of imidazo[1,5-a]pyridine synthesis.
This approach is less directly applied to this compound but provides valuable insight into related synthetic strategies.
Formylation of Imidazo[1,5-a]pyridine Derivatives Using POCl3/DMF (Vilsmeier–Haack Reaction)
A classical and widely used method for introducing the formyl group at the 1-position of imidazo[1,5-a]pyridine involves the Vilsmeier–Haack formylation reaction.
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- Reagents: Imidazo[1,5-a]pyridine or substituted derivatives
- Formylating agent: Phosphoryl chloride (POCl3) added dropwise to dimethylformamide (DMF) at low temperature (0–5 °C)
- Reaction temperature: Initially room temperature, then heated to 80 °C for several hours
- Workup: Neutralization with saturated sodium bicarbonate, extraction with dichloromethane, drying, and purification by silica gel chromatography
Yields : High yields reported (e.g., 71% for 2-phenyl-H-imidazo[1,2-a]pyridine-3-carbaldehyde and 85% for 2-chloro-H-imidazo[1,2-a]pyridine-3-carbaldehyde).
Notes :
- This method is adaptable to various substituted imidazo[1,5-a]pyridines, including benzyl derivatives.
- The reaction is robust and scalable but requires careful temperature control and handling of corrosive reagents.
| Step | Conditions/Details |
|---|---|
| POCl3 addition | Dropwise at 0–5 °C to DMF |
| Reaction time | 15 min at room temperature, then heating at 80 °C for 5 hours |
| Workup | Neutralization with NaHCO3, extraction with DCM, drying over Na2SO4 |
| Purification | Silica gel chromatography (Hexane/ethyl acetate mixtures) |
| Typical Yield | 70–85% |
Comparative Analysis of Preparation Methods
| Method | Catalyst/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Ritter-type (Bi(OTf)3 + p-TsOH) | Bi(OTf)3, p-TsOH, DCE, 150 °C | 33–95% | High yields, broad substrate scope | High temperature, long reaction time |
| Oxidative condensation (S) | Elemental sulfur, no catalyst | Good to high | Catalyst-free, mild conditions | Mainly for diarylated derivatives |
| Vilsmeier–Haack formylation | POCl3/DMF, 0–80 °C | 70–85% | Robust, well-established | Use of corrosive reagents, moderate temperature |
Summary of Research Findings
The Ritter-type reaction catalyzed by Bi(OTf)3 represents a modern, efficient, and versatile method for synthesizing this compound, offering excellent yields and tolerance to various functional groups.
The Vilsmeier–Haack reaction remains a classical and reliable approach for formylation of imidazo[1,5-a]pyridines, including benzyl derivatives, with high yields and straightforward purification.
Oxidative condensation with elemental sulfur provides an alternative catalyst-free method, mainly useful for diarylated analogs but less directly applied to the target compound.
The choice of method depends on substrate availability, desired functional group tolerance, reaction scale, and environmental considerations.
Chemical Reactions Analysis
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical transformations.
| Reaction Type | Description | Example |
|---|---|---|
| Oxidation | Conversion of the formyl group to a carboxylic acid | Using potassium permanganate |
| Reduction | Transformation of the formyl group to a hydroxymethyl group | Utilizing sodium borohydride |
| Substitution | Electrophilic substitutions on the benzyl group | Nitration or halogenation |
Biology
In biological studies, this compound is explored for its potential as an enzyme inhibitor and receptor modulator. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Case Study Example:
A study demonstrated that derivatives of imidazo[1,5-a]pyridine could inhibit specific enzymes involved in cancer progression. The unique substitution pattern of this compound enhances its binding affinity compared to other derivatives.
Industry
The compound finds applications in the synthesis of agrochemicals and other industrial chemicals. Its ability to act as a precursor in the production of various functionalized compounds makes it valuable in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzyl and formyl groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Substituent Impact :
Antibacterial Efficacy
- Compound 3a (2-hydroxyphenyl substituent): Exhibited MIC50 values of 0.6–1.4 mg/mL against Gram-positive and Gram-negative bacteria, attributed to its hydrogen-bonding capacity and adherence to Lipinski’s Rule of Five .
- 3-Benzyl Analogue : While direct MIC50 data is unavailable, the benzyl group’s hydrophobicity may enhance binding to bacterial membranes or proteases, though reduced polarity could limit solubility .
Enzyme Inhibition
- 1-Substituted Pyridyl Derivatives : Showed Ki values of 13.75–99.30 mM against papain, driven by hydrophobic and entropic interactions . The benzyl substituent’s bulkiness may sterically hinder enzyme binding compared to smaller groups like pyridyl.
Photophysical Properties
Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts, making them suitable as fluorescent probes .
- Benzyl Substituent : Likely increases lipophilicity, improving intercalation into lipid bilayers for membrane imaging .
- Iodo Substituent (1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde): Heavy atom effect may enhance spin-orbit coupling, reducing fluorescence quantum yield compared to the benzyl analog .
Thermodynamic and Kinetic Data
- Binding to Papain : Hydrophobic interactions dominate for 1-substituted derivatives, with entropy-driven binding (ΔS > 0) . The benzyl group’s hydrophobicity may enhance binding affinity but reduce specificity compared to polar substituents.
- Liposome Interaction : Dimeric imidazo[1,5-a]pyridines showed temperature-dependent photophysical changes in lipid bilayers . The benzyl analog’s larger size may affect diffusion kinetics within membranes.
Biological Activity
3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde is a significant heterocyclic compound with a molecular formula of and a molecular weight of 236.27 g/mol. This compound belongs to the imidazo[1,5-a]pyridine family, which is recognized for its diverse biological activities, including potential therapeutic applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal function. This interaction is facilitated through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Radical Reactions : The compound can undergo functionalization through radical reactions, including transition metal catalysis and metal-free oxidation, which may enhance its biological efficacy .
Biological Activities
Research has demonstrated several promising biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,5-a]pyridine exhibit significant anticancer properties. For instance, the compound has been evaluated against various human tumor cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
- Antitubercular Activity : Similar compounds in the imidazo family have been reported to possess potent antitubercular activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can significantly enhance potency against Mycobacterium tuberculosis (Mtb) .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on human tumor cell lines | |
| Antitubercular | Potent activity against Mtb | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Studies
- Anticancer Evaluation : A series of novel hybrid compounds incorporating this compound were synthesized and tested against cervical (HeLa), breast (MDA-MB-231), renal (ACHN), and colon (HCT-15) cancer cell lines. The results indicated a notable reduction in cell viability, suggesting its potential as an anticancer therapeutic agent .
- Antitubercular Assessment : Research focused on the synthesis of benzyl esters of imidazo derivatives revealed that these compounds exhibited enhanced antitubercular activity compared to their ethyl counterparts. The MIC values for these compounds were significantly lower, indicating their potential for development as effective treatments against tuberculosis .
Q & A
Q. What are the standard synthetic routes for 3-benzylimidazo[1,5-a]pyridine-1-carbaldehyde, and how are intermediates stabilized during synthesis?
The compound is typically synthesized via condensation reactions between aromatic aldehydes, 2,2'-dipyridylketone, and ammonium acetate in hot acetic acid . For derivatives with aliphatic substituents (e.g., benzyl groups), modified procedures are required due to the instability of aliphatic imine intermediates. Stabilization involves controlled reaction temperatures (<80°C) and inert atmospheres to prevent decomposition . Structural validation is achieved via multi-dimensional NMR spectroscopy and X-ray crystallography .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
High-resolution mass spectrometry (HRMS) and / NMR are used to confirm molecular weight and structural assignments. For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C=O bond at 1.21 Å in carbaldehyde groups) . Dynamic light scattering (DLS) or HPLC may assess purity (>95%) for biochemical applications .
Q. What are the primary applications of this compound in coordination chemistry?
The imidazo[1,5-a]pyridine skeleton acts as a bidentate ligand, coordinating with transition metals (e.g., Cu, Zn) via pyridyl and imidazole nitrogen atoms. Stability constants () for metal complexes are determined via potentiometric titrations, with applications in catalysis and materials science .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives for drug discovery?
Density functional theory (DFT) predicts regioselectivity in benzylation reactions, while molecular docking evaluates binding affinities to targets like GSK-3β. For example, imidazo[1,5-a]pyridine carboxamides show inhibitory activity (: 10–50 nM $) when optimized via structure-based design . ADME properties are refined using software like Schrödinger’s QikProp .
Q. What kinetic and thermodynamic parameters govern enzyme inhibition by derivatives of this compound?
Inhibition constants () are determined via Dixon plots and Lineweaver-Burk analyses. For papain inhibition, free energy changes () are calculated using , with typical values ranging from -25 to -30 kJ/mol . Competitive vs. non-competitive inhibition modes are distinguished via substrate-velocity curves .
Q. How do contradictory crystallographic and spectroscopic data for imidazo[1,5-a]pyridine derivatives arise, and how are they resolved?
Discrepancies may stem from tautomerism (e.g., keto-enol equilibria) or solvent-induced conformational changes. For example, X-ray structures of bis-ninhydrin adducts show planar geometries, while NMR may indicate dynamic behavior in solution. Hybrid methods (e.g., VT-NMR, DFT) reconcile these differences .
Q. What strategies improve regioselectivity in benzylation reactions of imidazo[1,5-a]pyridines?
Iodine-catalyzed benzylation using diphenylmethanol achieves >90% regioselectivity at the C1 position under metal-free conditions. Mechanistic studies (Hammett plots, -NMR kinetics) suggest a radical pathway stabilized by iodine . DFT studies (B3LYP/6-311G**) validate transition-state geometries .
Methodological Considerations
Q. How are reaction yields optimized for halogenated derivatives (e.g., 7-bromo analogs)?
Bromination at the 7-position requires stoichiometric control of N-bromosuccinimide (NBS) in DMF at 0–5°C. Yields drop from 85% to <50% if temperatures exceed 20°C due to polybromination . Post-synthetic aldehyde functionalization via Vilsmeier-Haack reactions (POCl/DMF) achieves 70–80% yields .
Q. What analytical techniques validate intramolecular charge transfer in imidazo[1,5-a]pyridine-based materials?
Cyclic voltammetry identifies redox potentials () linked to charge transfer, while UV-Vis spectra (λ >480 nm) correlate with HOMO-LUMO gaps. For OLED applications, photoluminescence quantum yields (PLQY) are measured using integrating spheres .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
